

Nervonyl Methane Sulfonate: A Technical Whitepaper on Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nervonyl methane sulfonate*

Cat. No.: *B15600791*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonyl methane sulfonate (CAS 51040-60-9), the methanesulfonate ester of nervonic acid, is a lipid molecule of interest in various research and development applications.^[1]

Understanding its solubility and stability is critical for its effective formulation, storage, and application. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of **nervonyl methane sulfonate** based on established chemical principles and data from analogous long-chain alkyl esters. Detailed experimental protocols for the empirical determination of these properties are also presented.

Introduction

Nervonyl methane sulfonate, also known as (Z)-tetracos-15-en-1-yl methanesulfonate, possesses a long C24:1 unsaturated alkyl chain, which largely dictates its physicochemical properties.^[1] The presence of the polar methanesulfonate group introduces a degree of polarity to an otherwise highly lipophilic molecule. This document outlines the expected solubility in a range of common laboratory solvents and discusses the potential pathways for its degradation, providing a foundational understanding for researchers working with this compound.

Chemical and Physical Properties

A summary of the key chemical identifiers for **nervonyl methane sulfonate** is provided in the table below.

Property	Value	Reference
CAS Number	51040-60-9	[1]
Molecular Formula	C ₂₅ H ₅₀ O ₃ S	[1]
Molecular Weight	430.73 g/mol	[1]
Synonyms	(Z)-tetracos-15-en-1-yl methanesulfonate	[1]

Predicted Solubility Profile

Due to the dominant hydrophobic nature of the C₂₄ alkyl chain, **nervonyl methane sulfonate** is expected to exhibit poor solubility in aqueous and polar solvents, and good solubility in non-polar organic solvents. The following table summarizes the predicted solubility profile.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Aqueous	Water, PBS (pH 7.4)	Very Low / Insoluble	The long hydrocarbon chain prevents dissolution in polar, hydrogen-bonding solvents.
Polar Protic	Methanol, Ethanol	Low to Moderate	The methanesulfonate group may allow for some interaction, but the alkyl chain limits solubility.
Polar Aprotic	DMSO, DMF	Moderate to High	These solvents can solvate both the polar head group and, to some extent, the alkyl chain.
Non-Polar	Hexane, Toluene, Chloroform	High	"Like dissolves like"; the non-polar nature of the solvent readily solvates the long alkyl chain.

Note: These are predicted solubilities and should be confirmed experimentally.

Stability Considerations

The stability of **nervonyl methane sulfonate** is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Chemical suppliers recommend storing the compound in a freezer.[\[1\]](#)

Condition	Potential Degradation Pathway	Predicted Stability
Acidic pH	Hydrolysis of the methanesulfonate ester	Potentially unstable
Neutral pH	Minimal degradation	Generally stable
Basic pH	Hydrolysis of the methanesulfonate ester	Potentially unstable
Elevated Temperature	Increased rate of hydrolysis and oxidation	Stability decreases with increasing temperature
Light Exposure	Potential for photo-oxidation at the double bond	May be sensitive to UV light
Oxidizing Agents	Oxidation of the double bond	Unstable

Experimental Protocols

Determination of Solubility

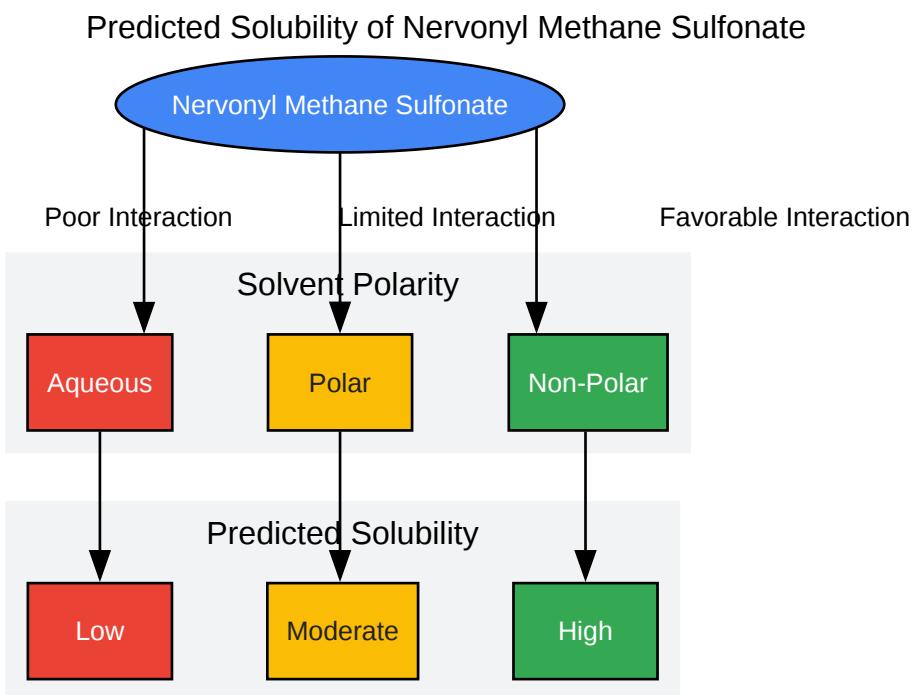
Objective: To quantitatively determine the solubility of **nervonyl methane sulfonate** in various solvents.

Methodology: A standardized shake-flask method can be employed.

- Preparation of Saturated Solutions:
 - Add an excess amount of **nervonyl methane sulfonate** to a series of vials, each containing a different solvent of interest.
 - Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Centrifuge the vials to pellet the excess, undissolved solid.

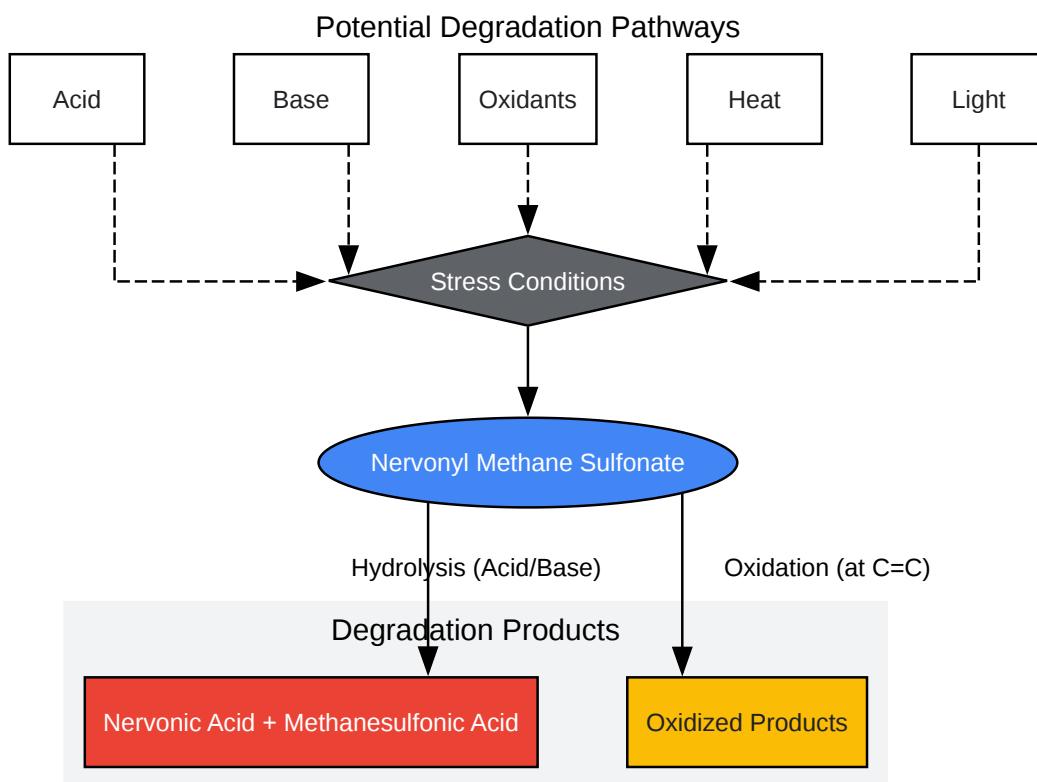
- Carefully withdraw an aliquot of the supernatant.
- Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
- Quantification:
 - Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.
 - Analyze the concentration of **nervonyl methane sulfonate** using a suitable analytical technique, such as HPLC-UV (after derivatization if necessary, as methanesulfonates lack a strong chromophore) or LC-MS.
 - Calculate the solubility based on the measured concentration and the dilution factor.

Stability Assessment

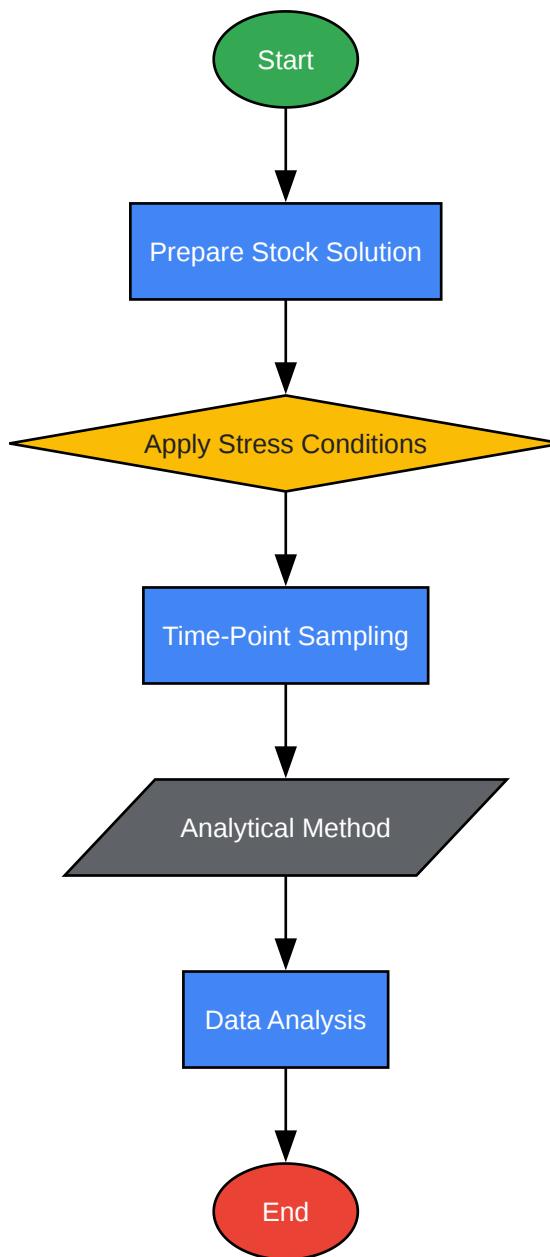

Objective: To evaluate the stability of **nervonyl methane sulfonate** under various stress conditions.

Methodology: A forced degradation study can be performed.

- Preparation of Stock Solution:
 - Prepare a stock solution of **nervonyl methane sulfonate** in a solvent in which it is known to be soluble and stable (e.g., acetonitrile or a non-polar solvent).
- Application of Stress Conditions:
 - Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).
 - Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
 - Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.


- Thermal Degradation: Store a solid sample and a solution sample at an elevated temperature.
- Photostability: Expose a solid sample and a solution sample to a controlled light source (e.g., ICH-compliant photostability chamber).
- Time-Point Analysis:
 - At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
 - Neutralize the acidic and basic samples before analysis.
 - Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a gradient capable of separating the parent compound from its degradation products).
- Data Analysis:
 - Calculate the percentage of **nervonyl methane sulfonate** remaining at each time point.
 - Identify and, if possible, characterize any major degradation products.

Visualizations


[Click to download full resolution via product page](#)

Caption: Predicted Solubility of **Nervonyl Methane Sulfonate**.

[Click to download full resolution via product page](#)

Caption: Potential Degradation Pathways.

Experimental Workflow for Stability Assessment

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- To cite this document: BenchChem. [Nervonyl Methane Sulfonate: A Technical Whitepaper on Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15600791#nervonyl-methane-sulfonate-solubility-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com